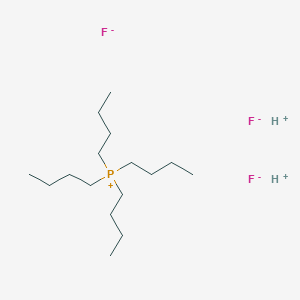

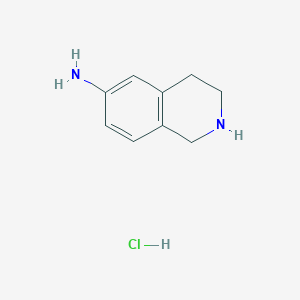

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including those related to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, often employs domino reactions involving aromatic amines and cyclic enol ethers or 2-hydroxy cyclic ether, catalyzed by indium chloride in water. This process efficiently produces various tetrahydroquinoline derivatives with predominant cis selectivity, attributed to chelation control in aqueous environments (Jianheng Zhang & Chao‐Jun Li, 2002). An improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, alongside the synthesis, isolation, and stereochemistry elucidation of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline, employing chemical evidence and spectral data (I. W. Mathison & R. Tidwell, 1976).

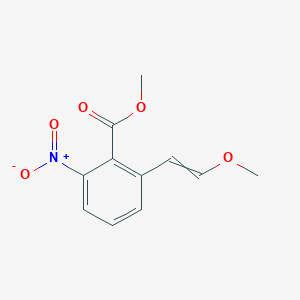

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by their tetrahydroquinoline moiety, a common feature in many natural products. The cis selectivity observed in their synthesis can be rationalized by chelation control, especially in aqueous environments. The molecular structure elucidation often involves a combination of chemical reactions and spectral data analysis, providing insight into the stereochemistry of various diastereoisomers.

Chemical Reactions and Properties

The chemical reactivity of 1,2,3,4-tetrahydroisoquinoline derivatives, including rearrangements and reactions with sulfonyl chloride, demonstrates their potential as intermediates in synthesizing beta-amino acids rather than directly yielding tetrahydroisoquinoline structures. Such versatility indicates their utility in synthetic chemistry for creating complex molecular architectures (Klaus Weber, Stephan Kuklinski, & Peter Gmeiner, 2000).

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a chemical compound with the CAS Number: 175871-42-8 . It’s often used in the field of medicinal chemistry .

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which is an important class of isoquinoline alkaloids . Here are some potential applications of THIQ analogs in the field of medicinal chemistry:

-

Infective Pathogens THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens . The specific pathogens and the mechanism of action would require further research and are likely dependent on the specific THIQ analog used.

-

Neurodegenerative Disorders THIQ analogs have shown potential in treating neurodegenerative disorders . The exact mechanisms and effectiveness can vary depending on the specific disorder and the THIQ analog used.

-

Synthetic Chemistry THIQs are often used in synthetic chemistry as building blocks for more complex molecules . The specific procedures and outcomes would depend on the desired end product.

-

Pharmaceutical Research Due to their diverse biological activities, THIQs are often used in pharmaceutical research to develop new drugs . The specific methods and results would depend on the specific research goals.

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a chemical compound with the CAS Number: 175871-42-8 . It’s often used in the field of medicinal chemistry .

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride includes several hazard statements: H302-H315-H319-H3351. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P5011.

Zukünftige Richtungen

The future directions of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride are not explicitly mentioned in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSYUPAHMVXJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938716 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride | |

CAS RN |

175871-42-8 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2)](/img/no-structure.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)